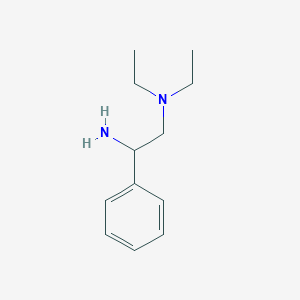

N-(2-amino-2-phenylethyl)-N,N-diethylamine

Description

Significance and Research Context of Diamine Compounds

Diamine compounds, which are organic molecules containing two amino groups, are fundamental building blocks and functional motifs in chemistry. wikipedia.org Their significance spans from industrial polymer production to intricate roles in biological systems and catalysis. Industrially, primary diamines are crucial monomers for the synthesis of widely used polymers such as polyamides (like Nylon), polyimides, and polyureas through condensation reactions with dicarboxylic acids or their derivatives. wikipedia.orgasm.orgtaylorandfrancis.com The spacing and nature of the amino groups dictate the physical and chemical properties of the resulting polymers. taylorandfrancis.com

In the realm of academic research, vicinal diamines (1,2-diamines), such as the one found in N-(2-amino-2-phenylethyl)-N,N-diethylamine, are considered "privileged structural elements". wikipedia.org This designation arises from their frequent appearance in biologically active compounds and their utility as highly effective ligands in coordination chemistry. wikipedia.org The two adjacent nitrogen atoms can chelate to metal centers, forming stable complexes that are often used to catalyze a wide range of chemical transformations, particularly in asymmetric synthesis where chiral diamine ligands can induce high levels of enantioselectivity. acs.org Furthermore, the cooperative action of two amine groups within the same molecule can be harnessed in organocatalysis, for instance, in Mannich reactions where primary and tertiary amines can work in concert to facilitate bond formation. acs.org

| Application Area of Diamines | Description | Examples |

| Polymer Synthesis | Serve as monomers for condensation polymerization. asm.org | Polyamides (Nylon), Polyimides, Polyureas. wikipedia.org |

| Coordination Chemistry | Act as bidentate ligands to form stable metal complexes. wikipedia.org | Catalysts for asymmetric synthesis, metal-organic frameworks. |

| Organocatalysis | Used as catalysts where amine groups facilitate reactions. acs.org | Mannich reactions, Michael additions. acs.org |

| Biological Systems | Form structural motifs in many natural and synthetic bioactive compounds. wikipedia.org | Phytohormones, DNA stabilizers. asm.org |

| Industrial Chemicals | Used as curing agents, corrosion inhibitors, and chemical intermediates. asm.orgtaylorandfrancis.com | Epoxy curing agents, fuel additives. asm.orgtaylorandfrancis.com |

Overview of Structural Features and their Academic Relevance

The structure of this compound contains several features of academic importance: a phenylethylamine core, a chiral center, a primary amine, and a tertiary amine.

Phenylethylamine Backbone: The phenylethylamine structure is a recurring motif in a vast number of biologically active molecules and is a subject of extensive structure-activity relationship (SAR) studies. biomolther.orgnih.govwikipedia.org The phenyl group is a key feature, and its substitution can modulate activity at various biological targets. biomolther.orgnih.gov The ethylamine (B1201723) side chain is also critical for its chemical properties and interactions. nih.gov Research has shown that modifications to this backbone, such as the introduction of α-methyl groups or β-hydroxyl groups, can significantly alter potency and selectivity for biological transporters and receptors. nih.gov

Vicinal Diamine Motif: The molecule is a 1,2-diamine, with a primary amine at the 2-position of the ethyl chain and a tertiary amine attached at the 1-position. This arrangement is of high interest in synthetic chemistry. Chiral 1,2-diamines are powerful auxiliaries and ligands for asymmetric catalysis, enabling the synthesis of single-enantiomer products. acs.org The relative positioning of the two nitrogen atoms allows them to act cooperatively, for example, by binding to a metal center or by one amine group activating a substrate while the other directs the stereochemical outcome.

N,N-diethylamine Group: The presence of a tertiary N,N-diethylamine group confers specific properties to the molecule. Tertiary amines are non-protic Lewis bases and are commonly used as acid scavengers or catalysts in organic reactions. atamanchemicals.com The ethyl groups provide steric bulk compared to a methyl group, which can influence the molecule's conformational preferences and its binding interactions. wikipedia.org This moiety's basicity and nucleophilicity are fundamental to its chemical reactivity.

Below is a table summarizing the key physicochemical properties of the compound.

| Property | Value |

| Molecular Formula | C12H20N2 |

| Molar Mass | 192.3 g/mol |

| CAS Number | 31788-87-1 |

Current Landscape of Research on this compound and Related Architectures

Direct and dedicated research on this compound is sparse in peer-reviewed literature. Its presence is primarily noted in chemical supplier catalogs and compound databases. However, the research landscape for structurally related architectures is vibrant and provides context for its potential utility.

Current research on substituted phenylethylamines continues to be a major focus, particularly in medicinal chemistry and neuroscience. Studies frequently explore the structure-activity relationships of this class of compounds as inhibitors of monoamine transporters or as ligands for various receptors. biomolther.orgnih.govbiomolther.org For example, research has detailed how substitutions on the phenyl ring and modifications to the ethylamine side chain impact the inhibitory activity against the dopamine (B1211576) transporter (DAT). biomolther.orgbiomolther.org

Similarly, the design and synthesis of chiral 1,2- and 1,3-diamines are active areas of investigation in the field of asymmetric catalysis. acs.org Researchers are continuously developing new diamine-derived catalysts for enantioselective reactions, such as the Mannich reaction, where these catalysts can afford products with high enantioselectivity under mild conditions. acs.org The development of efficient synthetic routes to enantiomerically pure diamines is a critical enabling aspect of this research.

Research into compounds containing the N,N-diethylamine moiety often focuses on their application as building blocks in organic synthesis, as catalysts, or as functional groups in materials science. wikipedia.orgwikipedia.org For instance, the interfacial bonding mechanisms between amines like diethylamine (B46881) and metal surfaces are studied to better understand polymer adhesion. The N,N-diethyl group is also incorporated into more complex molecules to modulate properties like basicity and solubility. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

N',N'-diethyl-1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-14(4-2)10-12(13)11-8-6-5-7-9-11/h5-9,12H,3-4,10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIFQVOOARCSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406982 | |

| Record name | N-(2-amino-2-phenylethyl)-N,N-diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31788-87-1 | |

| Record name | N-(2-amino-2-phenylethyl)-N,N-diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-2-phenylethyl)diethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for N 2 Amino 2 Phenylethyl N,n Diethylamine

Established Synthetic Pathways for Phenylethylamines and Related Diamines

The synthesis of N-(2-amino-2-phenylethyl)-N,N-diethylamine, a vicinal diamine, can be approached through several reliable methods common in organic chemistry. These pathways often adapt well-established protocols for phenylethylamine and diamine synthesis.

Reductive Amination Protocols

Reductive amination is a highly versatile and direct method for forming carbon-nitrogen bonds, making it a cornerstone of amine synthesis. koreascience.kr This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. acs.orgrsc.org For the synthesis of this compound, this strategy would likely start from a suitable keto-amine precursor.

A hypothetical reductive amination pathway could involve the reaction of 2-aminoacetophenone (B1585202) with diethylamine (B46881). The initial reaction would form an enamine intermediate, which is then reduced using a suitable reducing agent to yield the target diamine. A variety of reducing agents can be employed, each with specific advantages.

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics |

| Sodium Borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent, often used for aldehydes and ketones. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for the reduction of iminium ions over ketones and aldehydes, effective at acidic pH. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and effective reagent, particularly for reductive aminations, that does not require acidic conditions. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | An atom-economical "green" method, though it may require higher pressures and temperatures and can sometimes lead to side reactions. youtube.com |

The most direct synthetic procedure for related α-phenylethylamines involves the reductive amination of acetophenones. mdpi.com Adapting this, one could envision a two-step process starting with phenylglyoxal. A selective initial reductive amination with ammonia (B1221849) could form 2-amino-1-phenylethanone, which could then undergo a second reductive amination with diethylamine to furnish the final product.

Imine Intermediate Chemistry

Central to reductive amination is the formation of an imine (also known as a Schiff base) or an enamine. fiveable.me An imine is characterized by a carbon-nitrogen double bond and is formed from the condensation of a primary amine with an aldehyde or ketone. masterorganicchemistry.com This reaction is reversible and often acid-catalyzed. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. masterorganicchemistry.com This intermediate is typically not isolated but is reduced as it forms within the reaction mixture. The stability and reactivity of the imine can significantly influence the reaction's efficiency. fiveable.me Dynamic covalent chemistry, which relies on reversible reactions like imine formation, allows for "error-checking" as the system settles into its most thermodynamically stable state before the irreversible reduction step. nih.gov

In the context of synthesizing this compound, a precursor such as 2-(diethylamino)acetophenone could react with ammonia to form a transient imine, which would then be reduced. Conversely, 2-aminoacetophenone could react with diethylamine, though this would form an enamine rather than an imine, which is also readily reduced.

Multi-Step Approaches from Precursors

Multi-step syntheses provide flexibility and control, allowing for the construction of complex molecules from simpler, readily available starting materials. mit.edumobt3ath.com For this compound, several multi-step routes are conceivable, often involving the sequential introduction of the two distinct amino groups.

One plausible route begins with a chiral precursor like (S)-phenylglycine. researchgate.net The carboxylic acid can be reduced to an alcohol, yielding (S)-2-amino-2-phenylethanol. The primary alcohol can then be converted into a good leaving group, for instance, by tosylation. Subsequent nucleophilic substitution with an excess of diethylamine would displace the tosylate group to form the target compound. This sequence ensures that the stereochemistry from the starting amino acid is retained.

Another effective strategy for synthesizing 1,2-diamines involves the ring-opening of aziridines. nih.govorganic-chemistry.org A synthesis could start from styrene (B11656), which is first converted to styrene oxide. Reaction of the epoxide with ammonia opens the ring to form 2-amino-1-phenylethanol. The alcohol can be converted to a leaving group, and subsequent intramolecular cyclization can form a 2-phenylaziridine (B142167) intermediate. The final step would be the regioselective ring-opening of the activated aziridine (B145994) with diethylamine to yield the final 1,2-diamine product. organic-chemistry.org

Stereoselective Synthesis and Chiral Control

The carbon atom attached to the phenyl group in this compound is a stereocenter. Therefore, controlling the stereochemistry to produce a single enantiomer is a critical aspect of its synthesis, particularly for potential pharmaceutical applications.

Asymmetric Approaches to Amino-Phenylethyl Structures

Asymmetric synthesis aims to create chiral molecules with a high enantiomeric excess. This can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral reagents. mdpi.com

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials from nature. As mentioned previously, starting the synthesis from an optically pure amino acid like D- or L-phenylglycine provides a straightforward way to control the stereochemistry of the final product. researchgate.net The inherent chirality of the starting material is carried through the synthetic sequence.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct the stereoselectivity of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed. For example, a prochiral enolate could be functionalized using an Evans auxiliary to control the stereoselective introduction of an amino group or a precursor to it. While effective, this method adds steps for the attachment and removal of the auxiliary. nih.gov

A related strategy involves the diastereoselective synthesis of medicinal substances and natural products using α-phenylethylamine (α-PEA) itself as a chiral auxiliary. nih.gov

Application of Chiral Catalysts and Ligands

The use of chiral catalysts is one of the most elegant and efficient methods for asymmetric synthesis. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. This is often achieved through asymmetric hydrogenation or asymmetric reductive amination of a prochiral precursor. rsc.org

For the synthesis of this compound, an asymmetric reductive amination of a suitable keto-precursor would be an ideal approach. This involves a transition metal catalyst (e.g., Iridium, Rhodium, Ruthenium) complexed with a chiral ligand. rsc.org These ligands create a chiral environment around the metal center, influencing the facial selectivity of the reduction of the imine intermediate.

Table 2: Examples of Chiral Ligands in Asymmetric Catalysis

| Ligand Family | Catalyst System Example | Application |

| BINAP | Ru-BINAP | Asymmetric hydrogenation of ketones and imines. |

| Phosphoramidites | Ir-Phosphoramidite | Direct asymmetric reductive amination of ketones. rsc.org |

| Chiral Diamines | Rh-TsDPEN | Asymmetric transfer hydrogenation of imines. |

| Salen Ligands | Co-Salen | Asymmetric synthesis of amino alcohols. |

Recent advancements have focused on developing chiral organocatalysts, which are metal-free small organic molecules that can promote enantioselective reactions. nih.gov For instance, chiral phosphoric acids have been shown to be effective catalysts for the enantioselective reduction of imines. This avoids the use of potentially toxic and expensive heavy metals.

Enzymatic and Biocatalytic Transformations

The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods for the production of chiral amines. frontiersin.org Key enzyme classes applicable to the synthesis of chiral amines include transaminases, lipases, and reductive aminases.

Transaminases (TAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. frontiersin.orgnih.gov This makes them powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. researchgate.net For a compound like this compound, a transaminase could be employed in the synthesis of a chiral precursor, such as an amino alcohol, which can then be further functionalized. Rational design and directed evolution have been used to engineer transaminases with improved activity towards bulky substrates, a feature that would be crucial for accommodating a substituted phenylethyl ketone. rsc.orgdiva-portal.org

Lipases are another important class of enzymes, widely used for the kinetic resolution of racemic mixtures of amines and alcohols through enantioselective acylation or hydrolysis. mdpi.comnih.gov In a kinetic resolution, one enantiomer of a racemic starting material is selectively acylated by the lipase (B570770), allowing for the separation of the two enantiomers. For the synthesis of this compound, a lipase-catalyzed kinetic resolution could be applied to a racemic precursor, such as N,N-diethyl-1-phenylethane-1,2-diamine. The unreacted amine and the acylated product can then be separated, providing access to the enantiomerically enriched starting material. To overcome the theoretical 50% yield limitation of kinetic resolution, a dynamic kinetic resolution (DKR) process can be employed, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. nih.gov

| Enzyme Class | Application in Amine Synthesis | Potential Relevance for this compound | Key Research Findings |

| Transaminases (TAs) | Asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net | Synthesis of a chiral 2-amino-2-phenylethanol (B122105) precursor. | Engineered TAs show activity towards bulky ketones with high enantioselectivity (>99% ee). rsc.org |

| Lipases | Kinetic resolution of racemic amines and alcohols. mdpi.com | Resolution of racemic N,N-diethyl-1-phenylethane-1,2-diamine. | Lipase from Candida antarctica B (CALB) is effective for the resolution of phenylethylamine derivatives. nih.gov |

| Reductive Aminases (RedAms) | Reductive amination of ketones with primary and secondary amines. nih.govrsc.org | Direct synthesis of the target compound from a suitable ketone precursor and N,N-diethylamine. | RedAms from fungi can catalyze the synthesis of a broad range of primary and secondary amines with high conversion rates (>97%). rsc.org |

Enzymatic desymmetrization of prochiral or meso compounds is another powerful strategy. For instance, a lipase could selectively acylate one of the two amino groups of a prochiral diamine, leading to a chiral mono-acylated product. nih.govresearchgate.net This approach could be envisioned for a precursor to the target molecule.

Advanced Synthetic Techniques for Amine Functionalization

Recent advancements in synthetic organic chemistry have provided a range of sophisticated techniques for the selective functionalization of amines, which are crucial for the construction of complex molecules like this compound.

Catalytic Asymmetric Diamination of Alkenes represents a direct approach to installing two amino groups across a double bond. For instance, the enantioselective catalytic vicinal diamination of styrenes has been achieved using a chirally modified aryliodine(I) catalyst. nih.govorganic-chemistry.orgacs.orgacs.orgresearchgate.net This method provides access to chiral 1,2-diamines with high enantiomeric excesses (91-98% ee). nih.govacs.org Such a strategy could be a powerful tool for synthesizing the core 1,2-diamine structure of the target compound.

Selective N-alkylation of amines and diamines is a fundamental transformation. Modern methods often employ transition metal catalysts to achieve high selectivity and avoid over-alkylation. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, catalyzed by manganese pincer complexes, allows for the selective mono-N-alkylation of anilines with alcohols, generating water as the only byproduct. nih.gov For a diamine like a precursor to the target molecule, selective mono-alkylation is a significant challenge. Catalytic systems based on CuO-NiO/γ-Al2O3 have been shown to be effective for the N-alkylation of ethylenediamine (B42938) with various alcohols. researchgate.netresearchgate.net

Reductive amination is a versatile and widely used method for C-N bond formation, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. nih.gov This can be performed in a one-pot fashion, offering high atom economy. This method is highly relevant for the synthesis of this compound, for example, by reacting a suitable amino ketone precursor with diethylamine followed by reduction.

| Synthetic Technique | Description | Potential Application for this compound | Key Research Findings |

| Catalytic Asymmetric Diamination | Direct introduction of two amino groups across an alkene. nih.gov | Synthesis of the chiral 1-phenyl-1,2-ethanediamine core. | High enantioselectivities (91-98% ee) achieved for styrenes using a chiral iodine(I) catalyst. nih.govacs.org |

| Selective N-Alkylation | Controlled introduction of alkyl groups onto an amine. | Selective N,N-diethylation of a 1-phenyl-1,2-ethanediamine precursor. | Manganese pincer complexes enable selective mono-alkylation of anilines with alcohols. nih.gov |

| Hydroaminomethylation | Tandem hydroformylation and reductive amination of alkenes. nih.gov | One-pot synthesis from styrene, syngas, and diethylamine. | Rhodium and ruthenium complexes have been developed for high conversion and selectivity. nih.gov |

| Late-Stage Functionalization | Modification of complex molecules at a late stage of the synthesis. acs.org | Introduction or modification of functional groups on a pre-existing this compound scaffold. | Electrochemical methods have emerged as a powerful tool for late-stage C-H functionalization. acs.org |

Hydroaminomethylation is a tandem reaction that combines hydroformylation of an alkene with subsequent reductive amination in a single pot. nih.govgoogle.com This atom-economical process could potentially be used to synthesize the target compound from styrene, synthesis gas (CO/H2), and diethylamine, catalyzed by rhodium or ruthenium complexes. nih.gov

Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late point in the synthetic sequence. acs.org This is a powerful strategy in drug discovery and development. For a molecule like this compound, late-stage functionalization could be used to introduce substituents on the phenyl ring to modulate its properties.

Chemical Reactivity and Derivatization of N 2 Amino 2 Phenylethyl N,n Diethylamine

Fundamental Chemical Transformations

The primary amine and the adjacent phenyl group are the primary sites for fundamental chemical transformations.

The tertiary diethylamine (B46881) moiety of the molecule is susceptible to oxidation, which typically yields an N-oxide. This transformation involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom. Almost all amine oxides are synthesized through the oxidation of tertiary amines. wikipedia.org Hydrogen peroxide (H₂O₂) is a common and effective reagent for this purpose, although peracids like m-chloroperoxybenzoic acid (mCPBA) are also frequently employed. wikipedia.org The resulting N-(2-amino-2-phenylethyl)-N,N-diethylamine-N-oxide would feature a highly polar N⁺-O⁻ bond, which can significantly alter the compound's physical properties, such as increasing its water solubility and its capacity to form strong hydrogen bonds. nih.govresearchgate.net

N-oxides are generally weak bases and can be protonated to form stable hydroxyammonium (B8646004) species. nih.gov The oxidation process is a key reaction for tertiary amines and represents a principal metabolic pathway for many xenobiotics containing this functional group. nih.gov

| Oxidizing Agent | Typical Reaction Conditions | Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often at room temperature or with gentle heating. | Amine N-oxide |

| meta-Chloroperoxybenzoic acid (mCPBA) | Inert solvent (e.g., dichloromethane) at low temperatures (e.g., 0 °C). | Amine N-oxide |

| Caro's acid (Peroxymonosulfuric acid) | Aqueous solution, controlled pH. | Amine N-oxide |

| Ozone (O₃) | Specialized equipment, low temperature. | Amine N-oxide |

While this compound does not inherently contain imino or amide groups, its primary amine serves as a synthetic handle to create these functionalities, which can then be reduced.

Imine Reduction: The primary amine can react with an aldehyde or ketone via nucleophilic addition to form an imine intermediate. This imine can be subsequently reduced to a new secondary amine in a process known as reductive amination. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. libretexts.org This pathway allows for the introduction of a wide variety of substituents onto the primary nitrogen atom.

Amide Reduction: The primary amine can also form an amide bond by reacting with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). sphinxsai.com The resulting amide can be reduced to a secondary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). libretexts.org This two-step sequence effectively converts a carboxylic acid derivative into an alkyl group attached to the nitrogen of the original phenylethylamine structure. libretexts.org

The primary amine of this compound can act as a nucleophile in substitution reactions. It can participate in Sₙ2 reactions with alkyl halides to yield secondary amines, although this method can sometimes lead to over-alkylation. libretexts.org

A more synthetically versatile transformation involves converting the primary amine into a diazonium salt by treatment with nitrous acid (prepared in situ from NaNO₂ and a strong acid) at low temperatures (0–10 °C). altervista.org The resulting aryl diazonium ion is a valuable intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). This allows for a variety of nucleophilic substitution reactions at the benzylic carbon, although rearrangements are possible. If applied to a primary aryl amine, this would allow substitution on the aromatic ring. altervista.org Reactions catalyzed by cuprous salts, such as the introduction of -Cl, -Br, or -CN, are known as Sandmeyer reactions. altervista.org

Reactions Involving the Diethylamine Moiety

The tertiary N,N-diethylamine group exhibits its own distinct reactivity, primarily centered on the nucleophilicity and basicity of the nitrogen atom.

As a tertiary amine, the diethylamine moiety can act as a nucleophile and react with alkyl halides (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction. This process, known as quaternization, results in the formation of a quaternary ammonium (B1175870) salt. researchgate.net The product is a permanently charged cationic species, where the nitrogen atom is bonded to four carbon atoms.

The rate of quaternization is influenced by the nature of the alkyl halide and the reaction temperature. researchgate.net The formation of these salts significantly alters the molecule's properties, making it more water-soluble and changing its biological interaction profile.

| Alkylating Agent | Product Name | Counter-ion |

|---|---|---|

| Methyl Iodide (CH₃I) | N-(2-amino-2-phenylethyl)-N,N-diethyl-N-methylammonium iodide | I⁻ |

| Ethyl Bromide (CH₃CH₂Br) | N-(2-amino-2-phenylethyl)-N,N,N-triethylammonium bromide | Br⁻ |

| Benzyl Chloride (C₆H₅CH₂Cl) | N-(2-amino-2-phenylethyl)-N-benzyl-N,N-diethylammonium chloride | Cl⁻ |

Direct formation of an amide or carbamate (B1207046) from the tertiary diethylamine nitrogen is not possible. However, this moiety can undergo reactions that result in N-dealkylation, yielding a secondary amine that can then be derivatized. A notable example is the reaction with chloroformates, such as phenyl chloroformate or 2,2,2-trichloroethyl chloroformate. nih.gov

This reaction proceeds through a carbamate intermediate. The chloroformate reacts with the tertiary amine, leading to the cleavage of a carbon-nitrogen bond (in this case, one of the N-ethyl bonds) and the formation of a carbamate on the nitrogen. nih.gov Subsequent hydrolysis or reduction of this carbamate intermediate yields the N-de-ethylated secondary amine. nih.gov This secondary amine is then available for standard amide or carbamate formation with other reagents. This dealkylation-derivatization sequence is a key strategy for modifying tertiary amines. nih.gov

Chemo- and Regioselective Functionalization

The presence of both a primary and a tertiary amine within the same molecule offers opportunities for selective chemical modifications. The primary amine (-NH₂) is nucleophilic and possesses two reactive N-H bonds, making it susceptible to a variety of functionalization reactions. In contrast, the tertiary diethylamine group (-N(CH₂CH₃)₂) lacks N-H bonds and is sterically more hindered, rendering it unreactive in many common derivatization procedures under standard conditions. This allows for the selective functionalization of the primary amino group.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the case of this compound, the primary amino group serves as an effective Michael donor. The reaction is chemoselective, as the tertiary amine lacks the necessary proton to complete the catalytic cycle for base-catalyzed Michael additions and is a much weaker nucleophile. nih.govjlu.edu.cn

The reaction involves the nucleophilic attack of the primary amine on the β-carbon of an activated alkene (the Michael acceptor), leading to the formation of a β-amino carbonyl compound or related derivative. masterorganicchemistry.com This transformation is highly valuable for extending the carbon skeleton and introducing new functional groups. The general reactivity is influenced by the nature of the Michael acceptor and the reaction conditions, which are typically mild. jlu.edu.cn

Table 1: Illustrative Michael-type Addition Reactions This table presents potential products from the reaction of this compound with various Michael acceptors, based on established chemical principles.

| Michael Acceptor | Product Name | Product Structure |

| Methyl acrylate | Methyl 3-((1-phenyl-2-(diethylamino)ethyl)amino)propanoate |  |

| Acrylonitrile | 3-((1-phenyl-2-(diethylamino)ethyl)amino)propanenitrile |  |

| Methyl vinyl ketone | 4-((1-phenyl-2-(diethylamino)ethyl)amino)butan-2-one |  |

Formylation is the process of adding a formyl group (-CHO) to a molecule. wikipedia.org For amines, this results in the formation of a formamide. This reaction is a common strategy for protecting amino groups in multi-step syntheses. nih.gov In this compound, formylation occurs exclusively at the primary amine due to the absence of a reactive proton on the tertiary nitrogen atom. nih.gov

A variety of reagents can be employed for this transformation, ranging from classic agents like formic acid with a dehydrating agent to more modern, milder reagents. wikipedia.orgnih.gov The choice of reagent can be tailored to the specific requirements of the synthetic route, such as substrate compatibility and desired yield.

Table 2: Common Formylating Agents and Expected Products This table outlines the expected N-formylated product from the reaction with this compound using different formylating systems.

| Formylating Agent/System | Expected Product Name |

| Formic acid (HCOOH) | N-(1-phenyl-2-(diethylamino)ethyl)formamide |

| Acetic formic anhydride | N-(1-phenyl-2-(diethylamino)ethyl)formamide |

| Triethyl orthoformate | N-(1-phenyl-2-(diethylamino)ethyl)formamide |

| N,N-Dimethylformamide (DMF) | N-(1-phenyl-2-(diethylamino)ethyl)formamide |

The resulting product, N-(1-phenyl-2-(diethylamino)ethyl)formamide, contains a stable amide bond that protects the primary amine functionality from participating in subsequent reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov For this compound, the primary amine can act as a nucleophile in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govyoutube.com This reaction allows for the formation of an aryl-nitrogen or vinyl-nitrogen bond, thus synthesizing more complex secondary amines.

The reaction typically involves an aryl or vinyl halide (or triflate) as the electrophilic partner, a palladium catalyst, a suitable ligand (often a phosphine-based ligand), and a base. nih.gov The primary amine on the diamine substrate selectively displaces the halide on the coupling partner, leaving the tertiary amine intact. This methodology provides a direct route to N-aryl or N-vinyl derivatives.

Table 3: Potential Buchwald-Hartwig Cross-Coupling Reactions This table shows representative examples of expected products from the palladium-catalyzed cross-coupling of this compound with various electrophiles.

| Electrophilic Partner | Product Name |

| Bromobenzene | N,N-diethyl-N'-(1-phenylethyl)-N'-phenyl-1,2-ethanediamine |

| 4-Chlorotoluene | N,N-diethyl-N'-(1-phenylethyl)-N'-(p-tolyl)-1,2-ethanediamine |

| 2-Bromopyridine | N,N-diethyl-N'-(1-phenylethyl)-N'-(pyridin-2-yl)-1,2-ethanediamine |

Stability and Degradation Pathways in Research Contexts

While specific experimental studies on the stability and degradation of this compound are not extensively documented in publicly available literature, its stability can be inferred from the general chemical properties of its constituent functional groups: a phenylethylamine core and a diethylamine moiety.

Phenylethylamine and its derivatives are generally stable under standard storage conditions, typically in a cool, dark place in a well-sealed container. nih.gov However, like many amines, they can be susceptible to degradation under certain environmental influences.

Potential Degradation Pathways:

Oxidation: Aliphatic amines can undergo oxidation, especially in the presence of air (oxygen), light, or oxidizing agents. royalsocietypublishing.orgrsc.org The tertiary amine group can be oxidized to form an N-oxide, while the primary amine can be oxidized to various products. The benzylic position (the carbon atom attached to both the phenyl ring and the primary amine) is also potentially susceptible to oxidation.

Photodegradation: Aromatic amines can be sensitive to UV light. edi-info.irresearchgate.net The phenyl ring in the molecule can absorb UV radiation, which may lead to the formation of reactive intermediates and subsequent degradation products. Studies on aromatic amines have shown that photodegradation can occur, particularly in the presence of photosensitizers. edi-info.irresearchgate.net

Reaction with Carbon Dioxide: Primary and secondary amines can react with carbon dioxide from the air to form carbamate salts. wikipedia.org This is typically a reversible process but indicates a potential for interaction with atmospheric components over long-term storage if not properly sealed.

In a research context, the stability of the compound would be an important consideration during synthesis, purification, and storage. The use of an inert atmosphere (e.g., nitrogen or argon) and protection from light would be standard precautions to minimize degradation and ensure the integrity of the compound for experimental use.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon skeleton of N-(2-amino-2-phenylethyl)-N,N-diethylamine. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift (δ) is indicative of its electronic environment.

The ¹³C NMR spectrum is expected to show signals corresponding to the phenyl ring carbons, the two carbons of the ethyl bridge, and the two distinct carbons of the N,N-diethyl groups. The phenyl group will exhibit characteristic signals in the aromatic region (typically δ 120-140 ppm). The benzylic carbon (CH attached to the phenyl ring and the primary amino group) would appear further downfield compared to the other aliphatic carbons due to the influence of the aromatic ring. The carbons of the diethylamino group are expected in the typical aliphatic amine region.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data from similar structures like diethylamine (B46881) and 2-phenylethylamine. chemicalbook.comchemicalbook.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C1' (ipso) | ~140-145 | Aromatic carbon attached to the ethyl chain |

| C2'/C6' (ortho) | ~128-130 | Aromatic CH carbons |

| C3'/C5' (meta) | ~127-129 | Aromatic CH carbons |

| C4' (para) | ~126-128 | Aromatic CH carbon |

| C2 (Benzylic CH) | ~55-65 | Aliphatic CH attached to phenyl and NH₂ groups |

| C1 (CH₂) | ~50-55 | Aliphatic CH₂ attached to the diethylamino group |

| N-CH₂ | ~45-50 | Methylene carbons of the diethyl groups |

| N-CH₂-CH₃ | ~12-16 | Methyl carbons of the diethyl groups |

Proton (¹H) NMR spectroscopy is highly sensitive and provides detailed information about the number and type of hydrogen atoms in a molecule. Its utility extends to real-time analysis of chemical reactions. nih.gov In the synthesis of this compound, ¹H NMR can be used for in-line or on-line reaction monitoring. researchgate.net By tracking the disappearance of signals from starting materials and the concurrent appearance of signals from the product, chemists can determine reaction kinetics, conversion rates, and the formation of any intermediates or byproducts. For instance, the emergence of characteristic signals for the phenyl protons, the aliphatic chain protons, and the distinct ethyl group protons would signify product formation.

Deuterium (B1214612) (²H) isotopic labeling is a powerful technique used in conjunction with NMR to simplify complex spectra and elucidate reaction mechanisms. unl.pteurisotop.com Replacing specific protons with deuterium atoms effectively removes their signals from the ¹H NMR spectrum and alters the signals of adjacent ¹³C atoms, aiding in peak assignment. protein-nmr.org.uk For this compound, selective deuteration of the ethyl groups or the phenyl ring could unambiguously confirm the assignment of their respective signals. Furthermore, deuterium labeling can be used to track the fate of specific atoms during a chemical transformation, providing mechanistic insights. nih.gov The kinetic isotope effect, observed when a C-H bond is replaced with a C-D bond, can also be studied to determine the rate-determining step of a reaction.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying the functional groups present in a compound.

For this compound, IR and Raman spectra would reveal characteristic bands confirming its structure. The primary amine (-NH₂) group would exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region of the IR spectrum, while the N-H bending vibration would appear around 1600 cm⁻¹. mdpi.com Aliphatic and aromatic C-H stretching vibrations would be observed just below and above 3000 cm⁻¹, respectively. The presence of the phenyl group would be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending bands that are indicative of the substitution pattern. researchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Primary Amine (-NH₂) |

| C-H Stretch (aromatic) | 3000 - 3100 | Phenyl Ring |

| C-H Stretch (aliphatic) | 2850 - 2960 | Ethyl and Diethyl Groups |

| N-H Bend (scissoring) | 1590 - 1650 | Primary Amine (-NH₂) |

| C=C Stretch (in-ring) | 1450 - 1600 | Phenyl Ring |

| C-N Stretch | 1020 - 1250 | Aliphatic Amines |

| C-H Out-of-Plane Bend | 690 - 900 | Monosubstituted Phenyl Ring |

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Emission Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The spectrum is characteristic of the chromophores present. For this compound, the phenyl ring acts as the primary chromophore. It is expected to exhibit strong absorption bands in the UV region, typically arising from π → π* electronic transitions. rsc.orgmdpi.com The presence of the amino groups, acting as auxochromes, may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many aromatic compounds, including phenylethylamine derivatives, can exhibit fluorescence. conicet.gov.arnih.gov The fluorescence emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). The quantum yield and lifetime of fluorescence would provide further information about the molecule's photophysical properties. conicet.gov.ar

Table 3: Expected Electronic Spectroscopy Data

| Parameter | Expected Value | Transition Type |

|---|---|---|

| λmax (Absorption) | ~260-270 nm | π → π* (Phenyl Ring) |

| λem (Emission) | > 270 nm | Fluorescence |

Mass Spectrometry for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and for identifying and quantifying impurities. biomedres.us The nominal molar mass of this compound is 192.3 g/mol . epa.govchembk.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Furthermore, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for impurity profiling. rug.nlthermofisher.com This process involves the detection, identification, and quantification of any synthesis-related byproducts or degradation products. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can be used to elucidate the structure of unknown impurities by piecing together the molecular fragments.

X-Ray Crystallography for Solid-State Structure Determination

Despite the importance of X-ray crystallography in structural chemistry, no studies detailing the single-crystal X-ray diffraction analysis of this compound appear to have been reported and deposited in common scientific repositories. Consequently, critical data such as unit cell dimensions, space group, and precise atomic coordinates for this compound in the solid state are not available.

The lack of this information means that a detailed discussion of its crystal packing, hydrogen bonding networks, and other non-covalent interactions, which are crucial for a complete understanding of its solid-state behavior, cannot be conducted at this time. The generation of crystallographic data tables, which would typically include parameters like those listed below, is therefore not possible.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C12H20N2 |

| Formula weight | 192.31 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å α = 90°b = ? Å β = ?°c = ? Å γ = 90° |

| Volume | ? ų |

| Z | Data not available |

| Density (calculated) | ? Mg/m³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | Data not available |

| Crystal size | ? x ? x ? mm³ |

| Theta range for data collection | ? to ?° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | Data not available |

| Independent reflections | ? [R(int) = ?] |

| Completeness to theta = ?° | ? % |

| Absorption correction | Data not available |

| Max. and min. transmission | ? and ? |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | ? / ? / ? |

| Goodness-of-fit on F² | ? |

| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |

| R indices (all data) | R1 = ?, wR2 = ? |

| Largest diff. peak and hole | ? and ? e.Å⁻³ |

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| - | - | - | - | - |

| - | - | - | - | - |

| - | - | - | - | - |

U(eq) is defined as one third of the trace of the orthogonalized Uij tensor.

Without experimental data from X-ray diffraction, any discussion of the solid-state conformation, molecular packing, and intermolecular forces of this compound would be purely speculative. Further research, specifically the successful crystallization of the compound and subsequent X-ray analysis, is required to provide these fundamental structural details.

Computational and Theoretical Investigations of N 2 Amino 2 Phenylethyl N,n Diethylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For phenethylamine (B48288) derivatives, these calculations can elucidate electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a popular computational method for investigating the electronic properties of molecules. In studies of similar phenethylamine compounds, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G**, are employed to determine atomic and molecular properties. scispace.com These calculations can predict the distribution of electron density and the energies of molecular orbitals, which are crucial for understanding chemical reactivity. scispace.com However, specific DFT data for N-(2-amino-2-phenylethyl)-N,N-diethylamine, including optimized geometry and electronic energies, is not available in the reviewed literature.

Ab Initio and Semi-Empirical Quantum Mechanical Studies

Ab initio and semi-empirical methods are alternative quantum mechanical approaches. Ab initio methods are computationally intensive but highly accurate, while semi-empirical methods are faster and suitable for larger molecules. While these methods have been applied to a wide range of organic molecules, specific studies employing them for this compound have not been identified.

Molecular Orbital Analysis

The analysis of molecular orbitals, particularly the frontier orbitals, provides insight into the chemical reactivity and electronic transitions of a molecule.

Frontier Orbital (HOMO-LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. scispace.com For substituted phenethylamines, the HOMO is often located on the electron-rich aromatic ring, while the LUMO is distributed over the amine group or other substituents. Without specific calculations for this compound, the precise energies and spatial distributions of its frontier orbitals remain undetermined.

Charge Distribution and Electrostatic Potential Maps

Molecular electrostatic potential (MESP) maps are valuable for identifying the nucleophilic and electrophilic sites within a molecule. scispace.com These maps visualize the electrostatic potential on the electron density surface, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor). For a molecule like this compound, the nitrogen atoms of the amino and diethylamino groups would be expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogen would represent regions of positive potential. Specific MESP maps for this compound are not available.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them by mapping the potential energy surface. Such studies are crucial for understanding how the molecule might interact with biological targets. However, no conformational analysis or potential energy surface mapping studies for this compound have been reported in the scientific literature.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry provides powerful tools for predicting the spectroscopic properties and exploring the potential reaction pathways of molecules like this compound. These theoretical investigations offer insights that complement experimental data, aid in structural elucidation, and help to understand chemical reactivity. Density Functional Theory (DFT) and ab initio methods are central to these predictions, allowing for the calculation of molecular structures, energies, and properties with a high degree of accuracy. nih.govruc.dk

The prediction of spectroscopic parameters is crucial for identifying and characterizing chemical compounds. DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to forecast Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). ruc.dknih.govmdpi.com By optimizing the molecular geometry and calculating the magnetic shielding tensors for each nucleus, researchers can obtain theoretical chemical shifts. These calculated values are typically correlated with experimental data through linear regression to improve their accuracy. nih.govmdpi.com The choice of the density functional (e.g., B3LYP, M06-2X, WP04) and basis set (e.g., 6-311++G(2d,p), def2-SVP) is critical and is often benchmarked against experimental datasets to find the most reliable combination for a given class of molecules. mdpi.comnih.gov Such calculations can be invaluable for assigning complex spectra and confirming molecular structures.

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectroscopy can be computed. These calculations help in assigning vibrational modes to specific functional groups within the molecule, such as N-H stretches of the primary amine, C-H vibrations of the phenyl and ethyl groups, and C-N bond vibrations.

Beyond spectroscopy, computational methods are instrumental in mapping out potential reaction pathways. osti.gov By calculating the potential energy surface (PES) for a reaction, chemists can identify stable intermediates, products, and the transition state structures that connect them. nih.gov This allows for the determination of key thermodynamic and kinetic parameters, such as reaction enthalpies and activation energy barriers. nih.gov For a molecule like this compound, theoretical studies could investigate reactions such as N-alkylation, oxidation, or decomposition. These studies can predict the most likely reaction mechanisms, for instance, whether a reaction proceeds via an S_{N}2 mechanism or involves radical intermediates. osti.govnih.gov The insights gained from these theoretical models can guide synthetic efforts and help understand the chemical stability and reactivity of the compound under various conditions.

Table 1: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Phenyl-Alkyl-Amine Structure This table illustrates the typical output and accuracy of DFT-based NMR prediction. Data is hypothetical and for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (Phenyl, ipso) | 141.5 | 142.2 | -0.7 |

| C2/C6 (Phenyl, ortho) | 129.8 | 129.5 | +0.3 |

| C3/C5 (Phenyl, meta) | 128.9 | 128.7 | +0.2 |

| C4 (Phenyl, para) | 127.6 | 127.9 | -0.3 |

| C7 (CH-NH2) | 59.3 | 58.8 | +0.5 |

| C8 (CH2-N(Et)2) | 54.1 | 53.5 | +0.6 |

| C9 (N-CH2-CH3) | 47.2 | 47.8 | -0.6 |

| C10 (N-CH2-CH3) | 11.8 | 12.1 | -0.3 |

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed, atomistic-level insights into its behavior in a solution, revealing information about its conformation, solvation, and interactions with its environment that are often inaccessible through experimental means alone. chemrxiv.orgnih.gov

An MD simulation begins by defining a system, which consists of one or more solute molecules (this compound) placed in a simulation box filled with a large number of explicit solvent molecules (e.g., water). nih.gov The interactions between all atoms are described by a set of parameters known as a force field (e.g., OPLS-AA, AMBER). frontiersin.org The simulation algorithm then calculates the net force on each atom and uses Newton's laws of motion to predict the positions and velocities of all atoms after a very short time step (typically on the order of femtoseconds). nih.gov By repeating this process millions of times, a trajectory is generated that describes the evolution of the system over nanoseconds or even microseconds.

Analysis of this trajectory can reveal the conformational preferences of the molecule in solution. For a flexible molecule like this compound, this includes the distribution of dihedral angles along its backbone, which determines whether the molecule adopts a folded or extended shape. researchgate.net These simulations can identify stable conformers and the energy barriers for interconversion between them.

Furthermore, MD simulations provide a detailed picture of solvation. By analyzing the distribution of solvent molecules around the solute, one can compute radial distribution functions (RDFs). RDFs reveal the structure of the solvation shells, showing, for example, how water molecules arrange themselves around the hydrophilic amine groups and the hydrophobic phenyl and ethyl groups. researchgate.net The simulations can also quantify hydrogen bonding between the solute's amine groups and surrounding water molecules, including the average number of bonds and their lifetimes. researchgate.net This information is critical for understanding the solubility and phase behavior of the compound. By running simulations at different temperatures, it is also possible to study thermoresponsive behaviors, such as a coil-to-globule transition. frontiersin.orggmu.edu

Table 2: Typical Parameters for an All-Atom MD Simulation of a Small Organic Molecule in Water This table provides an example of a standard setup for a molecular dynamics simulation.

| Parameter | Value/Description |

|---|---|

| Simulation Software | GROMACS, AMBER, NAMD |

| Force Field (Solute) | OPLS-AA, GAFF |

| Solvent Model | TIP3P, SPC/E (Explicit Water) |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 298 K (coupled with Nosé-Hoover thermostat) |

| Pressure | 1 atm (coupled with Parrinello-Rahman barostat) |

| Time Step | 2.0 fs |

| Simulation Length | 100 - 1000 ns |

| Non-bonded Cutoff | 1.0 - 1.2 nm |

| Long-range Electrostatics | Particle Mesh Ewald (PME) |

| Bond Constraints | LINCS or SHAKE algorithm |

Biological Activity and Mechanistic Pharmacology Pre Clinical Research

Neurotransmitter Receptor Interactions and Modulation

The interaction of phenethylamine (B48288) derivatives with various neurotransmitter receptors is a cornerstone of their pharmacological activity. The specific binding profile of N-(2-amino-2-phenylethyl)-N,N-diethylamine has not been extensively documented in publicly available research. However, based on the structure-activity relationships (SAR) of related compounds, a potential profile can be inferred.

The phenethylamine scaffold is a common feature in ligands for serotonin (B10506), dopamine (B1211576), and adrenergic receptors. The nature of the substitution on the amine group, as in the case of the N,N-diethyl moiety, significantly influences receptor affinity and functional activity.

For serotonin receptors , particularly the 5-HT2A subtype, N-alkylation of phenethylamines can modulate binding affinity. While N-benzyl substitution has been shown to dramatically increase affinity, simpler N-alkyl homologs are also known to interact with these receptors. nih.govpsu.edu The presence of two ethyl groups on the nitrogen atom of this compound would be expected to influence its binding pocket interactions compared to unsubstituted or monomethylated analogs. psu.edu Generally, phenethylamine derivatives show selectivity for 5-HT2A receptors, though they may also bind to 5-HT2C receptors with high affinity. nih.gov

Regarding dopamine receptors , phenethylamine and its derivatives are known to interact with the dopamine transporter (DAT). biomolther.orgnih.gov The N,N-dialkyl substitution can affect the potency of these compounds as DAT inhibitors. nih.gov Studies on bivalent phenethylamines suggest that the N-substituted portion of the molecule plays a crucial role in binding to the transporter. nih.gov

In terms of adrenergic receptors , a study on N,N-dimethyl-2-bromo-2-phenethylamine hydrobromide (DMPEA) demonstrated its interaction with both α1- and α2-adrenoceptors, with a higher potency for α2-adrenoceptors. nih.gov This suggests that N,N-dialkylated phenethylamines may possess activity at adrenergic receptor sites.

Phenethylamine itself is an agonist at the trace amine-associated receptor 1 (TAAR1). wikipedia.org N-methylation can reduce potency at this receptor, and further N-methylation to a tertiary amine, as in a dimethyl derivative, significantly decreases potency. nih.gov It is plausible that the N,N-diethyl substitution in this compound would also result in a lower potency at TAAR1 compared to the parent phenethylamine.

Table 1: Inferred Receptor Binding Profile based on Phenylethylamine SAR

| Receptor Target | Potential Interaction | Inferred Functional Activity |

|---|---|---|

| 5-HT2A Receptor | Possible | Agonist/Partial Agonist |

| Dopamine Transporter (DAT) | Likely | Inhibitor |

| α-Adrenergic Receptors | Possible | Antagonist/Modulator |

| Trace Amine-Associated Receptor 1 (TAAR1) | Likely | Agonist (potency likely reduced by N,N-diethyl substitution) |

This table is predictive and based on the general pharmacology of the phenethylamine class of compounds.

The interaction of this compound with monoamine systems likely influences several neurophysiological processes. As a potential inhibitor of the dopamine transporter, it could increase the synaptic concentration of dopamine. biomolther.orgnih.gov This action is a hallmark of many central nervous system stimulants. wikipedia.org

Furthermore, its potential activity at serotonin receptors could modulate serotonergic neurotransmission, which is involved in mood, cognition, and perception. nih.gov The engagement of adrenergic receptors can lead to effects on the sympathetic nervous system. nih.gov

A related compound, N,α-diethylphenethylamine (DEPEA), has been shown to be a full releaser of norepinephrine (B1679862) and a weak partial releaser of dopamine. wikipedia.org It also acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org While structurally different due to the alpha-ethyl group, this provides insight into the potential for N,N-diethyl-phenylethylamine derivatives to act as monoamine releasers and reuptake inhibitors. wikipedia.orgnih.gov

Enzyme Inhibition and Modulatory Roles

Specific data on the interaction of this compound with aminopeptidase (B13392206) enzymes is not available in the current body of scientific literature. Some derivatives of 2-phenethylamine have been investigated in the context of other peptidases, such as dipeptidyl peptidases, but this is a distinct class of enzymes. nih.gov

There is no direct evidence to suggest that this compound or its dimethyl analogue, N-(2-amino-2-phenylethyl)-N,N-dimethylamine, are direct inhibitors of acetylcholinesterase (AChE). However, studies on β-phenylethylamine have shown that it can modulate acetylcholine (B1216132) release in the striatum. This effect is not due to direct interaction with AChE but is mediated through the dopaminergic system, specifically involving dopamine D2 receptors. nih.gov Systemic administration of β-phenylethylamine was found to increase acetylcholine release, while local application decreased it. nih.gov It is plausible that this compound could exert similar indirect modulatory effects on cholinergic systems secondary to its primary actions on monoamine pathways.

Ion Channel Modulation and Related Biological Effects

Direct modulation of ion channels by this compound has not been reported. However, the parent compound, β-phenylethylamine, has been shown to activate an amine-gated chloride channel, LGC-55, in Caenorhabditis elegans. mdpi.com It is currently unknown if this action translates to mammalian systems or if the N,N-diethyl substitution would alter this activity.

Table 2: Summary of Potential Biological Activities

| Biological Target | Potential Effect | Basis of Inference |

|---|---|---|

| Monoamine Transporters (DAT, NET) | Reuptake Inhibition / Release | SAR of phenylethylamine derivatives biomolther.orgnih.govwikipedia.orgnih.gov |

| Serotonin Receptors | Agonism / Modulation | SAR of phenylethylamine derivatives nih.govnih.gov |

| Adrenergic Receptors | Antagonism / Modulation | Activity of N,N-dimethyl-phenylethylamine analog nih.gov |

| Acetylcholinesterase | Indirect Modulation (via dopamine system) | Effects of β-phenylethylamine on acetylcholine release nih.gov |

This table presents potential activities based on related compounds and not on direct studies of this compound.

Investigation of Antiviral Potential

The global challenge of viral infections necessitates the development of novel antiviral agents. Research is increasingly focused on small molecules that can interfere with the viral replication cycle.

The replication of viruses relies on a series of complex molecular events that can be targeted for therapeutic intervention. mdpi.com Key strategies include the inhibition of viral enzymes essential for replication, such as proteases and polymerases, and blocking the virus's entry into or exit from host cells. nih.govresearchgate.net For flaviviruses like Zika, dengue, and West Nile virus, the NS2B-NS3 protease is a critical enzyme for viral replication and is a major target for drug development. nih.govnih.gov Allosteric inhibitors that bind to a site distinct from the active site of the enzyme can offer a novel mechanism of action. nih.gov While the specific mechanisms for this compound are under investigation, its potential could lie in targeting such essential viral proteins.

The development of effective antiviral drugs heavily relies on understanding the relationship between a compound's chemical structure and its biological activity. nih.govnih.gov Medicinal chemistry efforts often involve synthesizing a series of related compounds to identify which chemical modifications enhance potency and selectivity. For example, in the development of inhibitors for the Zika virus protease, modifications to various parts of a lead molecule can dramatically affect its inhibitory activity. nih.gov Factors such as the size, shape, and electronic properties of different substituents can determine how well the compound binds to its target. nih.gov Establishing these structure-activity relationships is a critical step in optimizing a compound like this compound into a viable antiviral drug candidate.

Anti-Cancer Research and Molecular Target Disruption

A key strategy in modern oncology is the targeted disruption of molecular processes that drive cancer growth.

Ewing's sarcoma, a rare and aggressive cancer, is characterized in most cases by a chromosomal translocation that creates the EWS-FLI1 fusion protein. nih.govnih.gov This aberrant protein acts as a transcription factor that drives tumor development by altering the expression of numerous genes. nih.gov Since EWS-FLI1 lacks intrinsic enzymatic activity that can be easily targeted, a promising therapeutic strategy is to disrupt its interactions with other cellular proteins that are essential for its function. nih.govnih.gov Small molecules are being developed that can inhibit the function of EWS-FLI1, leading to cell cycle arrest and apoptosis in Ewing's sarcoma cells. nih.gov The investigation of compounds like this compound in this context could reveal novel inhibitors of oncogenic protein-protein interactions.

In Vitro Cytotoxicity and Cell Cycle Perturbation Studies

Information regarding the in vitro cytotoxicity of this compound against any cell line is not available in the public domain. Consequently, key metrics such as IC50 (half-maximal inhibitory concentration) values, which quantify the concentration of a substance needed to inhibit a biological process by half, have not been established. Furthermore, there are no published studies detailing the impact of this compound on the cell cycle of any cell type. Research in this area would typically investigate whether the compound induces cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phases) or leads to apoptosis (programmed cell death).

Mechanistic Elucidation via Molecular Target Binding Studies

The mechanism of action for this compound remains unknown, as there are no publicly available molecular target binding studies. Such research is fundamental to understanding how a compound exerts its effects at a molecular level, for instance, by identifying specific proteins, enzymes, or receptors with which it interacts. Without this information, the pharmacological profile and potential therapeutic applications of the compound cannot be determined.

Medicinal Chemistry Applications and Rational Drug Design Pre Clinical

Utilization as a Molecular Scaffold in Drug Discovery

A molecular scaffold is the core structure of a compound to which various functional groups are attached to create a library of analogues. The phenylethylamine portion of N-(2-amino-2-phenylethyl)-N,N-diethylamine represents a "privileged scaffold," as it is known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs). However, there is no specific research documenting the use of this compound as a central scaffold in drug discovery programs.

Design and Synthesis of Analogues for Enhanced Potency and Selectivity

The design and synthesis of analogues are central to optimizing a lead compound. For a scaffold like this compound, medicinal chemists could systematically modify several positions to explore the chemical space and improve biological activity. Potential modifications could include:

Aromatic Ring Substitution: Introducing electron-withdrawing or electron-donating groups onto the phenyl ring to alter electronic properties and interactions with a target receptor.

Modification of the Diethylamine (B46881) Group: Replacing the ethyl groups with other alkyl or cyclic moieties to probe the size and nature of the binding pocket.

Alterations at the Chiral Center: As the 2-position carbon is chiral, separating and testing individual enantiomers could reveal stereospecific binding and improved potency.

Despite these theoretical possibilities, there are no published studies detailing the synthesis of analogues of this compound for the purpose of enhancing potency or selectivity.

Rational Lead Optimization Strategies

Lead optimization is an iterative process of refining a compound's structure to improve its drug-like properties. This involves enhancing efficacy and reducing off-target effects. For this compound, strategies would focus on improving its ADME (absorption, distribution, metabolism, and excretion) profile. This could involve modulating lipophilicity by altering substituents to achieve better membrane permeability or reducing metabolic susceptibility by blocking sites of enzymatic action. Currently, there is no available literature describing lead optimization campaigns involving this specific compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR studies correlate specific structural features of a compound with its biological activity. For example, a hypothetical SAR study on analogues of this compound might reveal that a hydroxyl group at the para-position of the phenyl ring significantly increases binding affinity for a specific receptor. SPR studies similarly link structural changes to physicochemical properties like solubility or metabolic stability. While extensive SAR and SPR data exist for the broader class of phenethylamines, no such studies have been published for this compound itself. biomolther.orgnih.govbiomolther.orgnih.gov

Prodrug Design and Development of Bio-Reversible Derivatives

A prodrug is an inactive compound that is converted into an active drug within the body. This strategy is often used to overcome issues like poor solubility or limited bioavailability. The primary and secondary amine groups in this compound are amenable to prodrug design. For instance, the primary amine could be converted into an amide, which would be enzymatically cleaved in vivo to release the active parent compound. This approach could enhance oral absorption. There is no evidence in the scientific literature of prodrugs being developed from this compound.

Development of Pharmacological Probes and Imaging Agents (e.g., Radioligands for PET)

Pharmacological probes are essential tools for studying biological systems. A potent and selective ligand can be radiolabeled, typically with isotopes like carbon-11 (B1219553) or fluorine-18, to create a tracer for Positron Emission Tomography (PET) imaging. Such a tool allows for the non-invasive visualization and quantification of its target (e.g., a specific brain receptor) in living subjects. The development of a PET radioligand from the this compound scaffold would require an analogue with high affinity and selectivity for a target of interest. No research has been published on the development of this compound or its derivatives as pharmacological probes or PET imaging agents.

Role in Addressing Antimicrobial Resistance via Novel Mechanisms (e.g., Holliday Junction Trapping)

A novel approach to combat antimicrobial resistance is to target bacterial DNA repair and recombination processes. One key intermediate in these pathways is the Holliday junction, a four-way DNA structure. mdpi.com Small molecules that can bind to and "trap" this junction can stall DNA repair, leading to bacterial cell death. Molecules capable of this action, such as certain acridine (B1665455) derivatives, often possess planar aromatic systems that can intercalate into DNA. mdpi.comnih.gov While the this compound structure contains a phenyl group, it lacks the extended planar system typically associated with Holliday junction binders. There are no studies suggesting or demonstrating that this compound has been investigated for antimicrobial properties through this or any other mechanism.

Catalytic Roles and Applications in Organic Synthesis

Organocatalytic Applications of Amine Derivatives

Chiral diamines are recognized as privileged scaffolds in organocatalysis, capable of promoting stereoselective reactions with high efficiency. chemrxiv.orgresearchgate.net Derivatives of N-(2-amino-2-phenylethyl)-N,N-diethylamine fit within this class of catalysts, offering a tunable backbone for asymmetric transformations.

Chiral diamine derivatives have demonstrated considerable success in promoting various asymmetric addition reactions. researchgate.net Functioning as biomimetic catalysts, they can facilitate these reactions in environmentally benign solvents like water, achieving excellent yields and high enantiomeric ratios. chemrxiv.orgresearchgate.net The design of these catalysts often draws inspiration from natural alkaloids, such as sparteine, to create structurally similar ligands that can induce high stereoselectivity. chemrxiv.org For instance, a pluripotent chiral diamine catalyst has been developed that shows high reactivity and stereoselectivity in a number of representative reactions in both green and organic solvents. chemrxiv.orgchemrxiv.org The effectiveness of such ligands underscores their potential in a broad scope of asymmetric catalysis, indicating a strong ability for stereodiscrimination in various transformations. chemrxiv.org

The design of effective chiral ligands is a cornerstone of modern asymmetric catalysis. utexas.edu Computational methods and systematic screening are often employed to evaluate and optimize ligand performance. nih.govrsc.org For diamine ligands, modifications to the core structure are evaluated against model reactions to gauge their impact on asymmetric induction. chemrxiv.org For example, introducing different substituent groups can significantly alter the enantioselectivity, and in some cases, even invert the asymmetric induction. chemrxiv.org The evaluation process also extends to assessing the "green" profile of these catalysts, including their toxicity against cell lines to guide the development of more sustainable ligands. chemrxiv.org The development of ligands such as PHOX (phosphinooxazoline) and Pyrox, which play on the electronic differences between soft phosphorus and hard nitrogen atoms, showcases the nuanced approach to designing non-symmetrical P,N ligands for asymmetric catalysis. utexas.edu

Table 1: Evaluation of Chiral Diamine Ligands in a Model Asymmetric Reaction in Water

| Ligand | Yield (%) | Enantiomeric Ratio (er) |

| L3 | ~100% | Excellent |

| L4 (BINAP) | 40% | 95:5 |

| L5 (Phox) | Good | Good |

| L6 (Pyrox) | Good | Low |

| L7 (Proline) | Good | Low |

| L15 | High | High |